(3-Aminopropyl)(3-phenylpropyl)amine

Beschreibung

Structural Significance and Molecular Architecture

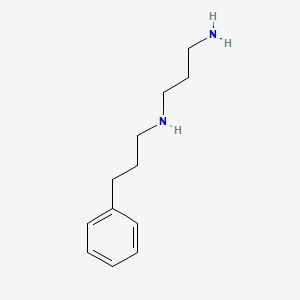

The molecular structure of (3-Aminopropyl)(3-phenylpropyl)amine is defined by a central secondary amine nitrogen atom bonded to two distinct propyl chains. One chain is terminated by a primary amino group (-NH2), forming a propane-1,3-diamine backbone. The other chain is terminated by a phenyl group (C6H5), lending the molecule aromatic character. This combination of a flexible aliphatic diamine segment and a rigid aromatic ring is central to its chemical properties and potential applications.

The presence of two amine groups—one primary and one secondary—with different basicities and nucleophilicities offers selective reactivity, a desirable trait in organic synthesis. The phenylpropyl group provides a hydrophobic domain, while the aminopropyl portion introduces a hydrophilic, reactive site. This amphiphilic nature suggests potential utility in areas such as surface modification and the development of self-assembling structures.

Key structural and molecular data for this compound are summarized below. uni.lu

| Property | Value |

| Molecular Formula | C12H20N2 |

| Molecular Weight | 192.30 g/mol bldpharm.com |

| IUPAC Name | N'-(3-phenylpropyl)propane-1,3-diamine uni.lu |

| SMILES | C1=CC=C(C=C1)CCCNCCCN uni.lu |

| InChI Key | KVQFEIUOCUWSAU-UHFFFAOYSA-N uni.lu |

| CAS Number | 210931-73-8 (or 67884-81-5) uni.lubldpharm.com |

| Predicted XlogP | 1.5 uni.lu |

This table is interactive and can be sorted by clicking on the column headers.

Interdisciplinary Relevance in Contemporary Chemical Sciences

The distinct structural motifs within this compound confer relevance across multiple scientific disciplines. The foundational phenylpropylamine skeleton is a recognized scaffold in medicinal chemistry. chemicalbook.comdrugbank.com Derivatives of phenylpropylamine are explored for various pharmaceutical applications, acting as precursors or key intermediates in the synthesis of complex therapeutic agents. fishersci.cacymitquimica.com For instance, related structures are investigated as ligands for receptors in the central nervous system. nih.gov

In the realm of materials science, the 3-aminopropyl group is widely utilized as a versatile functional moiety. elsevierpure.com It is frequently employed as an anchoring group to modify surfaces such as glass, silicon, or metal oxides. This functionality is also used to integrate specific properties into polymer structures like polyurethanes or epoxides. elsevierpure.com The primary amine of this compound could similarly be used for surface functionalization or as a reactive site for polymerization, while the phenylpropyl group influences the physical properties of the resulting material. The bifunctionality of molecules containing both amine and other reactive groups makes them exciting building blocks for novel materials. elsevierpure.com

Furthermore, the general class of amines, to which this compound belongs, represents fundamental building blocks in modern medicine and organic synthesis. numberanalytics.com They can act as nucleophiles, participate in addition reactions, and are key to forming a vast array of more complex molecules. cymitquimica.comnumberanalytics.com The synthesis of derivatives from structures like 3-aminopropylsilatrane highlights the utility of the aminopropyl group in creating hybrid molecules with potential applications in biology and materials science. mdpi.commdpi.com The combination of features in this compound makes it a compound of interest for creating novel structures with tailored properties for advanced research applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-(3-phenylpropyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c13-9-5-11-14-10-4-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQFEIUOCUWSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449620 | |

| Record name | (3-aminopropyl)(3-phenylpropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67884-81-5 | |

| Record name | (3-aminopropyl)(3-phenylpropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Aminopropyl 3 Phenylpropyl Amine Analogs

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal proof of molecular structure. This technique has been successfully applied to analogs of this compound, offering valuable data on bond lengths, bond angles, and conformational preferences in the solid state.

A notable example is the structural characterization of N,N-Bis(diphenylphosphanyl)propylamine, an analog featuring a propylamino backbone and phenyl substituents. researchgate.netznaturforsch.com Single crystals of this compound were analyzed by X-ray diffraction, revealing a monoclinic crystal system with the space group P21/c. znaturforsch.com The crystallographic study showed that the diphenylphosphanyl groups are staggered relative to the P-N-P backbone, a common feature in related molecules. znaturforsch.com The coordination around the nitrogen atom deviates from a purely trigonal-pyramidal geometry, tending towards a more planar arrangement to accommodate the steric bulk of the phenyl groups. nih.gov

Another relevant structural study involves N,N′-(Propane-1,3-diyl)dibenzothioamide, which contains the 1,3-propanediamine unit with phenyl-containing substituents. This compound crystallizes in the orthorhombic space group Pbca. The molecule adopts a trans–trans–trans–gauche+ (tttg+) conformation concerning the NH–CH2–CH2–CH2–NH bond sequence. In the crystal lattice, molecules are interconnected through N—H⋯S=C and C—H⋯S=C hydrogen bonds, forming a distinctive herringbone arrangement.

While not direct analogs, coordination complexes incorporating the 1,3-diaminopropane (B46017) ligand also provide insight into its conformational tendencies. For instance, the crystal structure of a zinc complex with 1,3-diaminopropane and 2-(4-nitrophenyl)acetate reveals an octahedral coordination geometry around the zinc ion, with the 1,3-diaminopropane ligand adopting a specific conformation upon coordination.

The crystallographic data for these analogs are summarized in the interactive table below.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| N,N-Bis(diphenylphosphanyl)propylamine | Monoclinic | P21/c | a = 14.460(4) Å, b = 10.486(5) Å, c = 17.053(5) Å, β = 119.358(5)° | znaturforsch.comnih.gov |

| N,N′-(Propane-1,3-diyl)dibenzothioamide | Orthorhombic | Pbca | a = 8.36521(9) Å, b = 14.13395(14) Å, c = 26.9223(3) Å |

Advanced Analytical Techniques for Molecular Analysis

Beyond solid-state analysis, a range of sophisticated analytical methods are crucial for the comprehensive characterization of this compound analogs in various states. These techniques provide detailed information about molecular weight, connectivity, and the electronic environment of individual atoms.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of molecules. For long-chain N-alkyl-1,3-propanediamines, gas chromatography-mass spectrometry (GC-MS) has been effectively used for their identification, often after derivatization to enhance volatility and ionization efficiency. researchgate.net Electron impact ionization (EI) of such compounds typically leads to characteristic fragmentation patterns that can be used for structural elucidation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for detailing the connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR provide a wealth of structural information.

For N,N-Bis(diphenylphosphanyl)propylamine, the ³¹P{¹H} NMR spectrum shows a singlet at δ = 63.1 ppm, indicative of the chemically equivalent phosphorus atoms. znaturforsch.com The ¹H NMR spectrum displays multiplets for the phenyl protons and the propyl chain protons, with chemical shifts and coupling constants that allow for the assignment of each hydrogen atom in the structure. znaturforsch.com The ¹³C{¹H} NMR spectrum further corroborates the structure with distinct signals for the different carbon environments, including the ipso, meta, para, and ortho carbons of the phenyl groups, and the carbons of the propyl chain. znaturforsch.com

The characterization of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine also heavily relies on NMR analysis. nih.gov NMR spectroscopy, in conjunction with an internal standard, allows for the identification and quantification of the main tri-amine, as well as related impurities such as N-dodecyl-1,3-propanediamine and n-dodecylamine. nih.gov

The table below presents a summary of key NMR spectroscopic data for an analog of this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ³¹P{¹H} | 63.1 | s | PPh₂ | znaturforsch.com |

| ¹H | 7.63 - 6.96 | m | C₆H₅ | znaturforsch.com |

| 3.17 | m | NCH₂ | ||

| 1.04 | m | -CH₂CH₃ | ||

| 0.47 | t | -CH₂CH₃ | ||

| ¹³C{¹H} | 139.9 | t | ipso-C₆H₅ | znaturforsch.com |

| 132.7 | t | m-C₆H₅ | ||

| 128.7 | s | p-C₆H₅ | ||

| 128.0 | t | o-C₆H₅ | ||

| 54.8 | t | NCH₂ |

Computational and Theoretical Investigations on 3 Aminopropyl 3 Phenylpropyl Amine Systems

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. A key application of molecular modeling is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This technique is crucial for understanding intermolecular interactions and is widely used in drug discovery to screen for potential drug candidates. nanobioletters.com

For a molecule such as (3-Aminopropyl)(3-phenylpropyl)amine, docking studies could elucidate its potential binding modes within the active site of a biological target. The process involves generating a multitude of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. For instance, studies on related phenylalkylamines have successfully used molecular docking to understand their interactions with targets like calcium channels. nih.govnih.gov In one such study, docking simulations of desmethoxyverapamil, a phenylalkylamine, helped to identify key interactions, where one aromatic ring interacts with specific residues like Tyr-1463 within the binding site, while the other ring blocks the channel pore. nih.gov

The insights from docking studies can reveal critical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. For this compound, the primary and secondary amine groups would be expected to act as hydrogen bond donors, while the phenyl group could engage in hydrophobic or π-stacking interactions. A hypothetical docking study against a target protein could yield results similar to those seen with other potent antimicrobial compounds, where docking energies indicate the stability of the complex. nanobioletters.com

Table 1: Example Docking Energies of Antimicrobial Compounds against Aminoglycoside Phosphotransferase (PDB ID: 6CH4) This table presents data for illustrative compounds from a study on potent antibacterial agents to demonstrate the type of output from docking studies.

| Compound | Predicted CDOCKER_Energy (kcal/mol) |

| Compound 3c | -13.8134 |

| Compound 3r | -13.2361 |

| Compound 3a | -7.0566 |

| Compound 3j | -1.4893 |

Source: Adapted from research on potent antibacterial compounds. nanobioletters.com

Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity Prediction)

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. wikipedia.org These methods can compute a wide range of characteristics, including molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's reactivity and stability. nanobioletters.com

For a flexible molecule like this compound, it is essential to perform a robust conformational search, as calculations on a single, arbitrary conformation can lead to inaccurate results. nih.gov Computational workflows have been developed to automatically compute properties for large flexible molecules by considering an ensemble of conformers to derive a Boltzmann-weighted average of the property of interest. acs.org

Methods like Density Functional Theory (DFT) are commonly used for these calculations. For example, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been applied to study related molecules like 1-Methyl-3-phenylpropylamine, providing valuable insights into their structural parameters and helping to interpret experimental spectroscopic data. Such calculations are foundational for understanding a molecule's electronic behavior.

Quantum chemical calculations can predict reactivity indicators. A lower HOMO-LUMO energy gap, for instance, suggests higher reactivity. nanobioletters.com These theoretical predictions can be invaluable for understanding the chemical behavior of this compound in various environments.

Table 2: Example DFT Calculation Results for a Potent Antimicrobial Compound (Compound 3c) This table illustrates the type of data generated from quantum chemical calculations, using an example from a relevant study.

| Parameter | Value (eV) |

| HOMO Energy | -6.52 |

| LUMO Energy | -1.89 |

| Energy Gap (LUMO-HOMO) | 4.63 |

Source: Adapted from DFT analysis of a potent antimicrobial compound. nanobioletters.com

Molecular Dynamics Simulations (e.g., Conformational Flexibility)

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, ligand-receptor binding stability, and solvent effects.

For this compound, MD simulations could be used to explore its conformational landscape in solution, revealing its flexibility and preferred shapes. When combined with docking studies, MD simulations are particularly powerful for assessing the stability of a predicted ligand-receptor complex. A docked pose is used as the starting point for a simulation, which then reveals how the ligand and protein atoms move and interact over a period of nanoseconds or longer. proquest.com This can confirm whether the initial binding mode is stable or if the ligand shifts to a different conformation.

For example, MD simulations of phenylalkylamine derivatives bound to human T-type calcium channels have been used to identify stable binding patterns and crucial residues for interaction. proquest.com Trajectory analyses from such simulations, including metrics like root-mean-square deviation (RMSD), can indicate the stability of the protein-ligand complex under physiological conditions. researchgate.net Studies on ligands with amine groups have shown that these simulations can also elucidate the role of specific functional groups in the aggregation or dispersion behavior of molecules. acs.orgnih.gov

Table 3: Illustrative Parameters and Outputs from a Molecular Dynamics Simulation This table provides a general example of parameters used and data obtained from MD simulations to show how they are typically reported.

| Parameter | Description / Value |

| System | Ligand-Protein complex in a water box |

| Simulation Time | 100 ns |

| Force Field | AMBER / CHARMM |

| Key Output Metric | Root-Mean-Square Deviation (RMSD) |

| Result Interpretation | Stable RMSD values over time suggest a stable complex. |

Structure-Activity Relationship (SAR) Analysis at a Molecular Level

Structure-Activity Relationship (SAR) analysis is the investigation of how the chemical structure of a molecule influences its biological activity. At a molecular level, computational methods can be used to build quantitative models (QSAR) that correlate structural features with activity. These models help in understanding the key molecular properties that drive activity and in designing new, more potent compounds.

For systems related to this compound, such as polyamines, SAR studies have been conducted to understand how structural modifications affect their biological functions. nih.govacs.org For example, systematic variations in the length of the polyamine backbone or the nature of N-alkyl groups can significantly impact activity. nih.gov It has been observed that the spacing between amine groups and the size of alkyl substituents are critical determinants of biological effect. nih.govacs.org

Computational SAR studies on polyamine-targeted compounds have utilized molecular docking to build recognition models that identify key descriptors for activity. nih.gov Such studies have found that strong interactions with specific amino acid residues, like Asp211 and Tyr204 in one enzyme, were characteristic of activator compounds. nih.govproquest.com By applying similar computational approaches to a series of this compound derivatives, one could identify the crucial structural motifs for a desired activity. This could involve analyzing how modifications to the phenyl ring (e.g., adding substituents) or altering the length of the propyl chains affect the molecule's binding affinity and efficacy, thereby guiding the rational design of new analogues.

Coordination Chemistry of 3 Aminopropyl 3 Phenylpropyl Amine and Its Analogs

Ligand Design Principles Utilizing Aminopropyl and Phenylpropyl Moieties

The design of effective ligands is paramount in coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. The aminopropyl and phenylpropyl moieties within (3-Aminopropyl)(3-phenylpropyl)amine and its analogs offer distinct advantages for creating versatile ligands.

The aminopropyl group (-CH₂CH₂CH₂NH₂) is a common building block in polydentate ligands. elsevierpure.com Its flexibility allows it to coordinate to a metal center, forming a stable six-membered chelate ring. The nitrogen atom's lone pair of electrons acts as a Lewis base, donating to the metal ion. When multiple aminopropyl groups are incorporated, as in analogs like tris(3-aminopropyl)amine (B1583958), they can encapsulate a metal ion, leading to highly stable complexes. mdpi.com This chelate effect, where a polydentate ligand forms a more stable complex than multiple monodentate ligands, is a key principle in ligand design. libretexts.org

The phenylpropyl moiety (-CH₂CH₂CH₂C₆H₅) introduces several important features. Firstly, its significant steric bulk can influence the coordination geometry around the metal center, preventing the formation of undesired polymeric structures and favoring the formation of discrete molecular complexes. This steric hindrance can also be tuned to create specific coordination environments. Secondly, the phenyl ring can engage in non-covalent interactions, such as π–π stacking or hydrophobic interactions, which can stabilize the resulting complex or direct the assembly of larger supramolecular structures. oup.comoup.com These interactions are crucial in crystal engineering, guiding the packing of molecules in the solid state. worktribe.com The combination of a flexible chelating aminopropyl arm and a sterically demanding, potentially interactive phenylpropyl group allows for the rational design of ligands that can control both the primary coordination sphere of the metal and the secondary, supramolecular organization.

Formation and Characterization of Metal-Amine Complexes

Metal-amine complexes are formed through a Lewis acid-base reaction where the nitrogen atom of the amine ligand donates its electron pair to a vacant orbital of a metal ion. For ligands like this compound, both primary and secondary amine nitrogens are available for coordination. The formation of these complexes is typically carried out by mixing the ligand and a metal salt in an appropriate solvent.

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with diverse geometries and electronic properties. Amine ligands are particularly effective in coordinating with a wide range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). core.ac.ukacs.org

Ligands containing aminopropyl groups, such as tris(3-aminopropyl)amine, have been shown to form stable complexes with numerous transition metals. acs.org The coordination number and geometry of the resulting complex depend on the metal ion's size, preferred coordination number, and the ligand's denticity and steric profile. For a bidentate ligand like this compound, coordination to a metal like copper(II) could result in a square planar or distorted octahedral geometry, depending on whether other ligands (like solvent molecules or counter-ions) also coordinate. The phenylpropyl group would play a significant role in dictating the spatial arrangement of the ligands around the metal center. Early transition metals have also been complexed with aminopyridinato ligands, demonstrating the versatility of amine-based coordination across the d-block. vot.pl

The stoichiometry of a metal complex refers to the ratio of metal ions to ligands in the coordination compound. For simple bidentate amine ligands, common stoichiometries are 1:1 [M:L] or 1:2 [M:L₂]. The precise stoichiometry can be determined using methods like conductometric or spectrophotometric titrations. electrochemsci.org

Table 1: Stability Constants (log K₁) for Metal Complexes with Tris(3-aminopropyl)amine

| Metal Ion | log K₁ |

|---|---|

| Cu(II) | 17.8 |

| Ni(II) | 13.7 |

| Zn(II) | 11.5 |

| Cd(II) | 9.3 |

| Mn(II) | 6.2 |

Data sourced from a study on transition metal complexes with the tetradentate ligand tris(3-aminopropyl)amine. acs.org

Supramolecular Coordination Assemblies and Metal-Organic Frameworks

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. When metal-ligand coordination is the primary driving force for this assembly, the resulting structures are known as supramolecular coordination assemblies. These can range from discrete multinuclear cages to infinite networks. acs.org

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that form crystalline, porous materials. researchgate.net They are constructed from metal ions or clusters connected by organic linker molecules. Amine-functionalized ligands are frequently used in the synthesis of MOFs for several reasons. The amine groups can act as coordination sites, or they can be left uncoordinated to impart basicity to the framework's pores, which is particularly useful for applications like CO₂ capture. rsc.orgresearchgate.netbohrium.com

A ligand like this compound, which possesses two distinct amine coordination sites, is well-suited to act as a linker between metal centers. The length and flexibility of the propyl chains, combined with the steric influence of the phenyl group, would affect the topology and pore size of the resulting framework. While specific MOFs built from this compound are not prominently documented, the principles of MOF design strongly suggest its potential as a linker for creating new three-dimensional structures. researchgate.netnih.gov

Coordination Polymers Utilizing Aminopropyl-Based Ligands

Coordination polymers are extended structures formed by linking metal ions with bridging organic ligands. mdpi.comresearchgate.net Unlike MOFs, they are not necessarily porous. They can form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks. nih.gov

Applications in Catalysis Utilizing 3 Aminopropyl 3 Phenylpropyl Amine Derivatives

Amine-Catalyzed Organic Transformations

While direct evidence for the use of (3-Aminopropyl)(3-phenylpropyl)amine as an organocatalyst is not prominent in the searched literature, its structural motifs—a secondary amine flanked by two primary amine groups—suggest its potential to participate in various amine-catalyzed reactions. Organocatalysis by simple amines often proceeds through the formation of nucleophilic enamines or electrophilic iminium ions. Given the presence of multiple amine functionalities, derivatives of this compound could theoretically be explored in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The phenylpropyl substituent could introduce steric hindrance or electronic effects that might influence the stereoselectivity and reactivity of such transformations. Further research would be necessary to functionalize the amine groups appropriately and evaluate their catalytic efficacy.

Transition Metal Catalysis via Aminopropyl-Phenylpropyl Ligand Scaffolding

The diamine structure of this compound makes it a candidate for use as a ligand in transition metal catalysis. Polydentate amine ligands are crucial in stabilizing metal centers and influencing the outcome of catalytic reactions.

Catalyst Design and Optimization

The design of catalysts based on a this compound scaffold would involve its coordination to a transition metal, such as palladium, rhodium, iridium, or ruthenium. The two amine groups can act as a bidentate ligand, forming a chelate ring with the metal center. The phenylpropyl group could play a role in modulating the steric and electronic properties of the resulting metal complex. Optimization of such a catalyst would involve modifying the ligand structure, for instance, by introducing different substituents on the phenyl ring or the amine nitrogen atoms, to fine-tune the catalyst's activity and selectivity for a specific transformation, such as cross-coupling reactions or hydrogenations.

Enantioselective Catalysis

For this compound to be employed in enantioselective catalysis, a chiral element must be introduced into its structure. This could be achieved by synthesizing chiral derivatives, for example, by introducing a stereocenter in the propyl chain or by attaching a chiral auxiliary to one of the amine groups. Such chiral ligands could then be used to prepare chiral metal complexes. These complexes could potentially catalyze a range of asymmetric reactions, including asymmetric hydrogenations, allylic alkylations, and Diels-Alder reactions, by creating a chiral environment around the metal center that favors the formation of one enantiomer of the product over the other. The development of such catalysts would require significant synthetic effort and screening to achieve high enantioselectivity.

Biocatalytic Applications in Amine Synthesis and Racemization

Biocatalysis offers powerful tools for the synthesis and resolution of amines. While no specific biocatalytic routes involving this compound were identified in the searches, general principles of biocatalysis can be considered.

The synthesis of chiral amines can be achieved using enzymes such as transaminases, which transfer an amino group from a donor molecule to a ketone substrate. In principle, a biocatalytic route to a chiral precursor of this compound could be envisioned.

Enzymatic racemization is a key step in dynamic kinetic resolution processes, which allow for the conversion of a racemate into a single enantiomer with a theoretical yield of 100%. nih.govresearchgate.net This can be achieved using a pair of stereocomplementary enzymes or a single, non-selective enzyme that can interconvert the enantiomers of an amine. researchgate.net If a chiral version of this compound were to be resolved, enzymatic racemization could be a valuable tool in a dynamic kinetic resolution setup.

The biocatalytic monoacylation of symmetrical diamines has also been explored, offering a green alternative to traditional chemical methods. acs.orgacs.org Enzymes like carboxylic acid reductases can be engineered to catalyze selective amide bond formation. acs.orgacs.org

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is fundamental to improving catalyst performance. For transition metal complexes involving a this compound-derived ligand, mechanistic studies would likely involve investigating key steps such as oxidative addition, reductive elimination, and migratory insertion. Techniques such as in-situ spectroscopy (NMR, IR) and computational modeling could be employed to elucidate the structure of catalytic intermediates and transition states. The role of the ligand in stabilizing these species and influencing the energetics of the catalytic cycle would be a central focus of such studies. For example, in a hypothetical palladium-catalyzed cross-coupling reaction, the coordination of the diamine ligand to the palladium center would be studied to understand how it affects the rate and selectivity of the reaction.

Integration into Polymer and Advanced Materials Science

Monomer Synthesis for Polymerization from Aminopropyl-Phenylpropyl Components7.2. Functionalization of Polymeric Materials7.3. Supramolecular Polymers and Polyrotaxanes Utilizing Aminopropyl-Phenylpropyl Components7.4. Surface Functionalization and Anchoring Applications

Without any foundational research on "(3-Aminopropyl)(3-phenylpropyl)amine," any attempt to create the requested article would be speculative and would not meet the standards of scientific accuracy. Further investigation into this specific chemical compound would be required within the scientific community to provide the data necessary to address the proposed topics.

Supramolecular Chemistry and Molecular Recognition Based on 3 Aminopropyl 3 Phenylpropyl Amine Architectures

Investigation of Non-Covalent Interactions (Hydrogen Bonding, π-interactions)

There is no specific experimental or computational data in the surveyed literature that investigates the non-covalent interactions of (3-Aminopropyl)(3-phenylpropyl)amine. In principle, the molecular structure of this compound, featuring both primary and secondary amine groups as well as a phenyl ring, suggests the capacity for multiple non-covalent interactions.

The primary and secondary amine functionalities would be expected to act as hydrogen bond donors and acceptors. libretexts.org The presence of N-H bonds allows for the formation of hydrogen bonds with other amine molecules or with suitable acceptor molecules. rsc.org The lone pair of electrons on the nitrogen atoms can also accept hydrogen bonds. libretexts.org

Furthermore, the phenyl group provides a region of electron density that can participate in π-interactions. These can include π-π stacking interactions, where the aromatic rings of two molecules align, and cation-π interactions, where the electron-rich face of the phenyl ring interacts favorably with a cation. The potential for such interactions is a fundamental concept in supramolecular chemistry. researchgate.net

Self-Assembly Processes and Directed Architectures

No studies detailing the self-assembly processes or the formation of directed architectures specifically involving this compound have been found in the scientific literature. The ability of molecules to self-assemble is predicated on the presence of specific, directional non-covalent interactions. Molecules containing amine groups, such as 3-aminopropyltrimethoxysilane, have been shown to form self-assembled monolayers (SAMs) on various substrates. researchgate.netresearchgate.net This process is driven by the formation of covalent bonds with the substrate and intermolecular interactions between the amine-containing molecules. Given its structure, this compound could theoretically participate in similar self-assembly processes, but this has not been experimentally verified.

Q & A

Basic: What are the optimal synthetic routes for (3-Aminopropyl)(3-phenylpropyl)amine, and how do reaction conditions influence product purity?

The synthesis of this compound derivatives often involves aminolysis reactions. For example, aminolysis of tetraesters with bis(3-aminopropyl)amine under reflux in a toluene:methanol (3:1) solvent system yields tetrasubstituted products. Solvent choice critically impacts reaction efficiency: protic solvents (e.g., methanol) lower energy barriers, while aprotic solvents (e.g., toluene) enhance solubility. Temperature (60–100°C) and amine excess (10-fold) are key variables .

Basic: What spectroscopic methods are most reliable for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) is pivotal. In bis(3-aminopropyl)amine derivatives, ¹H NMR reveals distinct signals for tert-butyl groups (δ 1.22 ppm), aromatic protons (δ 7.54 ppm), and amine protons (δ 2.37–8.14 ppm). Spin-spin coupling constants (e.g., ³JHH = 5.4 Hz) confirm conformational stability. Infrared (IR) and mass spectrometry (MS) further validate functional groups and molecular weight .

Advanced: How does this compound stabilize biological complexes in thermophilic protein synthesis?

Branched polyamines like tetrakis(3-aminopropyl)ammonium stabilize ribosome-mRNA-Phe-tRNA ternary complexes in Thermus thermophilus. This stabilization enhances polypeptide synthesis at high temperatures (70–80°C), aligning with the organism’s growth optimum. However, tris(3-aminopropyl)amine shows reduced efficacy, suggesting secondary interaction sites beyond ternary complex stabilization .

Advanced: What mechanisms underlie pH-dependent host-guest interactions involving this compound?

In Au nanorod (AuNR) systems, bis(3-aminopropyl)amine forms pH-sensitive complexes with cucurbit[6]uril (CB[6]). At neutral pH, CB[6] encapsulates the amine, inducing chemical interface damping (CID). Alkaline conditions (NaOH) release CB[6], dynamically tuning CID. This mechanism leverages Au–amine binding and host-guest reversibility for real-time optical property modulation .

Methodological: How can researchers quantify thermodynamic parameters of metal complexes involving this amine?

Potentiometric titration at constant ionic strength (0.1 M NaNO₃) determines protonation constants (log K) and metal-ligand stability. For bis(3-aminopropyl)amine derivatives, stepwise protonation occurs at pH 3–10, with log K values ranging from 8.2 to 10.5 for divalent metals (e.g., Cu²⁺, Ni²⁺). Data fitting via software like HYPERQUAD validates stoichiometry and stability .

Data Contradiction: How to reconcile solvent-dependent discrepancies in synthetic yields?

Conflicting reports on solvent effects (e.g., toluene vs. methanol) arise from competing factors: methanol’s proticity lowers activation energy but may promote side reactions, while toluene improves solubility. Systematic studies using mixed solvents (e.g., 3:1 toluene:methanol) and controlled reflux conditions optimize yield and purity .

Advanced: What role does this amine play in CO₂ capture systems, and how are its physicochemical properties modeled?

In aqueous blends with N-methyldiethanolamine (MDEA), bis(3-aminopropyl)amine exhibits CO₂ absorption capacity dependent on molality (0–1.291 mol·kg⁻¹) and temperature (298–323 K). Density and viscosity data fit Redlich–Kister equations, while solubility/diffusivity models (e.g., Stokes-Einstein) predict performance under industrial conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.